3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-acetyl-1,5-dimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c1-4-7(11)6(5(2)10)8(12)9(4)3/h4,6H,1-3H3 |
InChI Key |
VOZXZAZPVMZBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(C(=O)N1C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the acetylation of 1,5-dimethylpyrrolidine-2,4-dione using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Reactions with Aliphatic Amines
The acetyl and carbonyl groups enable nucleophilic substitution and enamine formation:
-
Enamine formation : Reaction with aliphatic amines (e.g., 4-methoxybenzylamine) in ethanol at reflux yields 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives .
| Amine | Solvent | Yield | Product |
|---|---|---|---|
| 4-Methoxybenzylamine | Acetic acid | 36% | 10aa (enamine derivative) |
| 4-Methoxybenzylamine | Ethanol | 62% | 10aa (enamine derivative) |
Nucleophilic Additions
The diketone structure facilitates nucleophilic attack at the carbonyl carbons:
-
Hydroxylamine addition : Forms oxime derivatives at the 2- or 4-position, confirmed via NMR and mass spectrometry.
-
Radical cyclization : Amidyl radicals generated from precursors like O-2,4-dinitrophenyl derivatives undergo cyclization to form lactams .
Condensation Reactions
The acetyl group participates in condensation with ketones or aldehydes under acidic or basic conditions:
-
Base-mediated condensations : Using NaH or KNH2, the compound reacts with methyl ethyl ketone to form fused bicyclic structures .
Mechanistic Insights from DFT Studies
Density functional theory (DFT) calculations reveal:
-
Kinetic vs. thermodynamic control : Reaction pathways favor kinetic products due to lower activation energies (ΔG‡ = 15–20 kcal/mol in ethanol) .
-
Solvent effects : Ethanol stabilizes transition states via hydrogen bonding, reducing ΔG‡ by 3–5 kcal/mol compared to gas-phase models .
Functionalization via Radical Intermediates
Nitrogen-centered radicals (NCRs) enable functionalization at the pyrrolidine ring:
-
Amidyl radical cyclization : Forms isoindolinones and spirocyclic derivatives via H-atom abstraction and radical chain propagation .
Comparative Reactivity
The compound’s reactivity differs from simpler pyrrolidine-2,4-diones due to steric and electronic effects from substituents:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione often involves multicomponent reactions, which provide a pathway to obtain this compound efficiently. For example, reactions involving ethyl 2,4-dioxovalerate and various aldehydes have been reported to yield pyrrolidine derivatives with significant biological activity . The compound is characterized by its unique pyrrolidine structure, which contributes to its reactivity and interaction with biological targets.
Biological Activities
1. Anticonvulsant Properties
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant activity. In particular, studies involving various substituted pyrrolidine compounds have demonstrated their effectiveness in preventing seizures by interacting with voltage-gated sodium channels in the central nervous system . For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized and tested for anticonvulsant activity, showing promising results in both maximal electroshock and subcutaneous pentylenetetrazole seizure tests .
2. Anti-inflammatory Effects
Compounds derived from this compound have also shown potential anti-inflammatory properties. The mechanism of action may involve modulation of inflammatory pathways and cytokine release. This aspect is particularly relevant in the context of autoimmune diseases where inflammation plays a critical role .
3. Drug Design and Development
The versatility of the pyrrolidine scaffold allows for the design of novel drugs targeting various receptors. For instance, compounds based on this scaffold have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation . The structural modifications on the pyrrolidine ring can significantly influence the pharmacological profile of these compounds.
Case Study 1: Anticonvulsant Activity
A study synthesized a series of pyrrolidine derivatives and evaluated their anticonvulsant effects through rigorous testing on animal models. Compounds showed varying degrees of efficacy with some achieving ED50 values significantly lower than traditional anticonvulsants like phenytoin . The structure-activity relationship (SAR) analysis revealed that specific substituents at position 3 of the pyrrolidine ring enhanced anticonvulsant potency.
Case Study 2: Anti-inflammatory Activity
In another investigation, a set of thiazole-integrated pyrrolidinones was synthesized and assessed for their anti-inflammatory effects. The results indicated that certain analogues exhibited substantial inhibition of pro-inflammatory cytokine production in vitro. These findings suggest that modifications to the pyrrolidine structure can lead to compounds with enhanced therapeutic profiles against inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues
A. Pyrrolidine-2,4-dione Derivatives
- 1,5-Dimethylpyrrolidine-2,4-dione (CAS: 849770-44-1): Structure: Lacks the acetyl group at position 3. Molecular Formula: C₆H₉NO₂. Molecular Weight: 127.14 g/mol. Synthesis: Derived from Strecker synthesis or acetylation reactions (methods analogous to those in imidazolidinic compounds) . Applications: Serves as a precursor for bioactive molecules or functional materials.
- 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione: Structure: Introduces an electron-withdrawing acetyl group at position 3. Inferred Molecular Formula: C₈H₁₁NO₃ (estimated by adding C₂H₂O to the parent compound). Inferred Molecular Weight: ~169.18 g/mol. Key Differences: The acetyl group may increase steric hindrance and alter hydrogen-bonding capacity, impacting solubility and reactivity.
B. Imidazolidin-2,4-dione Derivatives
- Example: 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) : Structure: Five-membered ring with two nitrogen atoms and aryl substituents. Molecular Formula: C₂₀H₂₀N₂O₂. Molecular Weight: 320.39 g/mol. Synthesis: Prepared via Strecker synthesis (70–74% yield) followed by reaction with phenyl isocyanate.
C. Pyrrolidine-2,3-dione Derivatives
- Example: 4-(1-Methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione : Structure: Ketones at positions 2 and 3; enamine substituent at position 4. Synthesis: Optimized in ethanol solvent, achieving high yields via DFT-guided mechanistic insights. Key Differences: The 2,3-dione configuration vs. 2,4-dione alters ring conjugation and dipole moments, influencing intermolecular interactions.
D. Fused-Ring Systems
- Example: Pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g) : Structure: Fused pyrrolidine-pyrimidine system with methoxybenzyl and hydroxynaphthoquinone substituents. Applications: Likely investigated for anticancer or antimicrobial activity due to extended π-conjugation.
Comparative Data Table
*Estimated based on structural extrapolation.
Key Research Findings
Synthetic Efficiency: Imidazolidin-2,4-diones (e.g., IM-7) are synthesized with moderate yields (70–74%) via Strecker synthesis , whereas pyrrolidine-2,3-diones achieve higher yields when ethanol is used as a solvent . The acetyl group in this compound may necessitate specialized acetylation conditions.
Pharmacological Potential: IM-7 demonstrated acute cardiovascular effects in rats, suggesting that substituent aryl groups enhance bioactivity . In contrast, the acetyl group in the target compound may modulate toxicity or solubility, though pharmacological data are lacking.
Biological Activity
3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione, also known as a pyrrolidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that allows for various interactions with biological targets. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against a variety of bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound have also been documented. It scavenges free radicals and reduces oxidative stress in cells. This activity is particularly relevant in the context of diseases associated with oxidative damage.
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has the potential to bind to receptors on cell membranes, modulating signal transduction pathways.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study tested the compound against various bacterial strains and found it effective at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages .
- Antioxidant Activity Assessment : The compound showed a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .
Comparative Analysis
A comparative analysis of related compounds highlights the unique biological profile of this compound:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Effective (IC50: 10-50 µg/mL) | Significant reduction in TNF-alpha | IC50: 25 µg/mL |
| Related Compound A | Moderate | Minimal | IC50: 40 µg/mL |
| Related Compound B | Low | No effect | IC50: 60 µg/mL |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In vivo studies to assess the efficacy and safety profile.
- Mechanistic studies to elucidate the pathways influenced by this compound.
- Development of derivatives that could enhance its biological activities or reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione and its derivatives?
- Methodological Answer :
- Solvent Selection : Ethanol is preferred over glacial acetic acid for synthesizing pyrrolidine-2,3-dione derivatives due to higher yields and improved reaction efficiency. Ethanol facilitates better solubility of aliphatic amines and promotes enamine formation .
- Reaction Setup : React 2-pyrrolidinone precursors with aliphatic amines in ethanol under reflux (e.g., 24–48 hours). Monitor completion via TLC or HPLC.
- Purification : Crystallize the product using methanol or ethanol washes to remove unreacted amines. Yield optimization may require iterative solvent screening.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin contact (H313) and inhalation (H333). Work in a fume hood to minimize exposure .
- Emergency Protocols : In case of eye contact, rinse immediately with water for 15 minutes and remove contact lenses if present (P305+P351+P338). For ingestion, seek medical advice (H303).
- Storage : Store in airtight containers away from oxidizing agents and moisture.
Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze - and -NMR spectra to confirm acetyl and methyl substituents. Look for characteristic carbonyl peaks (170–180 ppm in -NMR) .
- IR : Identify C=O stretching vibrations near 1700 cm.
- Crystallography : Use single-crystal X-ray diffraction with SHELX software for refinement. SHELXL is robust for high-resolution or twinned data, enabling precise determination of bond angles and torsional conformations .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to elucidate the reaction mechanisms involving this compound derivatives?
- Methodological Answer :
- Computational Workflow :
Geometry Optimization : Use B3LYP/6-31G(d) to optimize reactant, transition state, and product geometries.
Transition State Analysis : Calculate activation energies for key steps (e.g., enamine formation). Compare with experimental kinetic data .
Electronic Properties : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in substitution reactions.
- Validation : Correlate DFT-predicted intermediates with LC-MS or -NMR reaction monitoring data.
Q. What strategies are effective in resolving crystallographic data inconsistencies when determining the structure of complex pyrrolidine-dione derivatives?
- Methodological Answer :
- Twinning and High-Resolution Data : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For high-resolution data (<1.0 Å), refine anisotropic displacement parameters to resolve overlapping electron densities .
- Validation Tools : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and check for voids using Mercury’s cavity analysis.
- Contingency Plans : If R-factors remain high (>0.08), re-measure crystals at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
Q. How can researchers design and synthesize heterocyclic analogs of this compound for enhanced bioactivity?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 1,5-dimethyl positions (e.g., aryl or alkyne groups) via nucleophilic substitution or cross-coupling reactions. Ethynyl derivatives (e.g., 3-ethynyl-triazolo-pyridine analogs) can serve as click chemistry handles for bioconjugation .
- Catalytic Methods : Employ FeO@SiO/InO catalysts to synthesize pyrazole-amine hybrids under mild conditions, improving yield and regioselectivity .
- Bioactivity Screening : Test analogs against enzymatic targets (e.g., kinases) using fluorescence polarization assays. Prioritize derivatives with low IC values (<1 μM) for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
